molecular formula C8H14N2 B1204903 2-pentan-3-yl-1H-imidazole CAS No. 6638-46-6

2-pentan-3-yl-1H-imidazole

Cat. No. B1204903
CAS RN: 6638-46-6
M. Wt: 138.21 g/mol
InChI Key: FPLOWPOUHNRUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pentan-3-yl-1H-imidazole is a member of imidazoles.

Scientific Research Applications

Synthesis and Characterization

  • Imidazole-containing ligands, including those structurally related to 2-pentan-3-yl-1H-imidazole, have been synthesized for studies on metal complexes, notably with zinc. These studies have revealed the formation of crystalline, microcrystalline, and polymer complexes, demonstrating the versatility of imidazole ligands in coordination chemistry (Yamagiwa et al., 1996).

Biological and Medical Applications

  • Research on similar compounds, such as S-2-amino-5-azolylpentanoic acids, has led to the design of more potent inhibitors for nitric oxide synthases. This demonstrates the potential biomedical applications of compounds structurally related to 2-pentan-3-yl-1H-imidazole in drug design (Ulhaq et al., 1998).
  • The synthesis of novel 99mTc-labeled bisphosphonates, with structures related to 2-pentan-3-yl-1H-imidazole, indicates their significant potential for bone imaging, highlighting the role of imidazole derivatives in diagnostic imaging (Qiu et al., 2011).

Chemical Synthesis and Catalysis

  • Compounds related to 2-pentan-3-yl-1H-imidazole have been used in the synthesis of pentamethylene-bridged bis-imidazolium dication ligands and their palladium(II) complexes. These complexes have shown effectiveness in catalyzing Suzuki–Miyaura coupling reactions, indicating the relevance of imidazole derivatives in catalysis (Trivedi et al., 2012).

Bio-Imaging and Luminescence

  • Zn5 clusters assembled using ligands related to 2-pentan-3-yl-1H-imidazole have been applied as fluorescent probes for bio-imaging. This demonstrates the potential of such compounds in sensitive and biocompatible imaging techniques (Zeng et al., 2016).

Antimicrobial Activities

  • A study on 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole, a compound structurally related to 2-pentan-3-yl-1H-imidazole, has shown antimicrobial and antioxidant activities, highlighting the potential of imidazole derivatives in therapeutic applications (Ünver et al., 2021).

Metal-Organic Frameworks

  • Metal-organic frameworks (MOFs) using ligands based on 2-pentan-3-yl-1H-imidazole have been synthesized, exhibiting unique properties like photoluminescence and structural diversity. This showcases the application of imidazole derivatives in the development of new materials (Barsukova et al., 2016).

properties

CAS RN

6638-46-6

Product Name

2-pentan-3-yl-1H-imidazole

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-pentan-3-yl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-3-7(4-2)8-9-5-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

FPLOWPOUHNRUMN-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NC=CN1

Canonical SMILES

CCC(CC)C1=NC=CN1

Other CAS RN

6638-46-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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